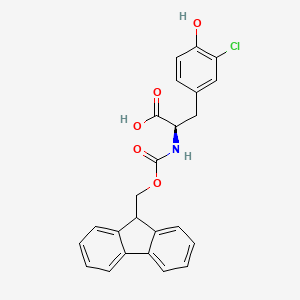

Fmoc-3-chloro-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGYTHHDSEGNQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718505 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-59-4 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-chloro-D-tyrosine: Properties, Synthesis, and Application

Abstract

Fmoc-3-chloro-D-tyrosine is a halogenated, non-canonical amino acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the electron-withdrawing chloro substituent on the D-tyrosine ring—make it an invaluable tool for medicinal chemists and drug development professionals. The incorporation of 3-chloro-D-tyrosine into peptide sequences can significantly modulate their pharmacological properties, enhancing stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its application in Fmoc-based SPPS, and expert insights into the causality behind key experimental choices.

Introduction: The Rationale for Halogenation in Peptide Design

In the landscape of peptide-based therapeutics, the introduction of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Halogenation, particularly chlorination of aromatic residues like tyrosine, has emerged as a powerful modification.[1] The chloro group on the tyrosine ring enhances the compound's reactivity and can lead to peptides with improved pharmacological profiles, including increased stability and specificity.[2]

This compound, specifically, offers a dual advantage. The D-configuration provides intrinsic resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The 3-chloro modification further alters the electronic properties of the phenolic side chain, which can influence intramolecular and intermolecular interactions, such as hydrogen bonding and stacking, thereby affecting the peptide's conformation and binding affinity. This derivative is thus a key reagent for designing novel peptide drug candidates and biochemical probes.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the amino acid building block is fundamental to its successful application. The quality and purity of this compound directly impact the efficiency of peptide synthesis and the purity of the final product.

Core Chemical Data

The essential properties of this compound are summarized in the table below. Researchers should always verify these details with the supplier's Certificate of Analysis before use.

| Property | Value | Reference |

| Synonyms | Fmoc-m-chloro-D-Tyr-OH | [4] |

| CAS Number | 478183-59-4 | [4][5] |

| Molecular Formula | C₂₄H₂₀ClNO₅ | [4][6] |

| Molecular Weight | ~437.9 g/mol | [6][7] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥95-98% (by HPLC) | [4][6] |

| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [4] |

| Storage | Store at 0 - 8°C | [4] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, empirical data and the properties of structurally similar compounds suggest the following:

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are the primary solvents for Fmoc-SPPS and this derivative dissolves well in them, which is critical for efficient coupling.

-

Moderate Solubility: Dichloromethane (DCM), Chloroform.[8]

-

Insoluble: Water, Diethyl Ether, Hexanes.

Scientist's Note: For coupling reactions, ensure the amino acid derivative is fully dissolved before adding it to the resin. The presence of undissolved particulates is a common cause of incomplete couplings.

Spectroscopic Characterization

Authenticating the identity and purity of the starting material is a non-negotiable step. While a detailed spectroscopic analysis should be provided by the manufacturer, a typical characterization profile would include:

-

¹H NMR: Expected signals would correspond to the protons of the Fmoc group (aromatic and aliphatic), the α-proton and β-protons of the tyrosine backbone, and the aromatic protons of the 3-chlorotyrosine side chain.

-

Mass Spectrometry (MS): The expected molecular ion peak [M-H]⁻ in negative ion mode ESI-MS would be approximately 436.1 m/z. The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature. The analysis of peptides containing this residue confirms its stability during mass spectrometric fragmentation.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this compound lies in its seamless integration into the standard Fmoc-SPPS workflow. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10]

The Fmoc-SPPS Cycle

The incorporation of this compound follows a repetitive cycle of deprotection and coupling, as illustrated below.

Caption: The standard workflow for incorporating this compound in SPPS.

Step-by-Step Experimental Protocol

This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, 2-Chlorotrityl)

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

-

Coupling Reagents:

-

Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF, DCM

-

Washing Solvents: DMF, DCM, Isopropanol

-

Reaction Vessel: Solid-phase synthesis vessel with a frit

Protocol:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in the reaction vessel.

-

Add DMF (~10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 7-10 minutes. Drain.[5]

-

Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first, shorter treatment removes the bulk of the Fmoc-dibenzofulvene adduct, preventing it from interfering with the subsequent, longer deprotection step.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine and the fulvene adduct. A typical wash cycle is:

-

DMF (5x)

-

DCM (3x)

-

DMF (3x)

-

-

Self-Validation: Perform a Kaiser test (ninhydrin test) on a few resin beads.[4] A positive result (deep blue beads) confirms the presence of a free primary amine and the successful completion of the deprotection step. If the test is negative or weak, repeat the deprotection step.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the this compound.

-

Dissolve this compound (4 equivalents, ~175 mg for 0.1 mmol scale) and HCTU (3.95 equivalents) in DMF (~2 mL).

-

Add DIPEA (8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-60 minutes at room temperature.[11]

-

Causality: HCTU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for hindered or unusual amino acids.[11] The electron-withdrawing nature of the chloro-substituent can slightly deactivate the carboxyl group, so using a potent activator like HCTU or HATU is recommended to ensure the reaction goes to completion.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a recoupling (repeating step 4) may be necessary.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.

-

Reagent: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (~10 mL/g of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Scientist's Note: The phenolic hydroxyl group of 3-chloro-D-tyrosine does not typically require a protecting group during Fmoc-SPPS, as it is not reactive enough to cause side reactions under standard coupling conditions. This simplifies the synthesis and cleavage process.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is robust, awareness of potential side reactions is crucial for troubleshooting and maximizing purity.

-

Incomplete Coupling/Deprotection: As with any bulky amino acid, steric hindrance can slow down reactions.

-

Diketopiperazine (DKP) Formation: This is a risk when synthesizing a dipeptide on the resin, particularly if the second residue is Pro or another D-amino acid. The free N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

-

Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which positions the peptide chain further from the reactive resin backbone.[13]

-

-

Racemization: While the D-configuration is fixed in the starting material, racemization is a theoretical risk during the activation step.

-

Mitigation: Using aminium/uronium-based activators like HCTU or HATU in combination with a non-nucleophilic base like DIPEA largely suppresses this side reaction compared to older carbodiimide methods.[11]

-

Characterization of 3-Chloro-D-Tyrosine Containing Peptides

After synthesis and purification (typically by reverse-phase HPLC), the final peptide must be rigorously characterized.

-

Mass Spectrometry: This is the primary tool for identity confirmation. The incorporation of one 3-chloro-D-tyrosine residue will result in a mass increase of +197.62 Da compared to a glycine residue. The isotopic signature of chlorine should be clearly visible in the high-resolution mass spectrum.

-

Amino Acid Analysis (AAA): Acid hydrolysis of the peptide followed by AAA can confirm the amino acid composition. 3-chlorotyrosine may have a unique elution time that needs to be calibrated.

-

NMR Spectroscopy: For structural studies, 2D NMR techniques can confirm the sequence and provide insights into the three-dimensional structure of the peptide, revealing how the chlorinated residue influences the overall fold.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]

-

Precautions:

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its D-configuration provides inherent proteolytic stability, while the chloro-substituent offers a means to fine-tune the electronic and steric properties of the peptide, often leading to enhanced biological function. By leveraging robust Fmoc-SPPS protocols, utilizing high-efficiency reagents, and implementing rigorous in-process controls like the Kaiser test, researchers can successfully incorporate this non-canonical amino acid to drive innovation in drug discovery and chemical biology.

References

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. [Link]

-

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Analysis of protein chlorination by mass spectrometry. (2019). PMC, National Center for Biotechnology Information. [Link]

-

Fmoc-3-chloro-L-tyrosine - 1 g. Anaspec. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). PMC, National Center for Biotechnology Information. [Link]

-

In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. [Link]

-

Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. (2019). ACS Publications. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of Sulfated Tyrosine Peptides on Solid Support and Cleavage/Deprotection Conditions. Science of Synthesis. [Link]

-

3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. (1997). PubMed. [Link]

-

Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]

-

Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]

-

Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]

-

Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University. [Link]

-

Detection of 3-chlorinated tyrosine residues in human cells by flow cytometry. PubMed. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

3-Chloro-L-Tyrosine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Research Progress on Fmoc Solid-Phase Strategy for Synthesizing Sulfotyrosine Peptides - Oreate AI Blog [oreateai.com]

- 3. chemimpex.com [chemimpex.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc-3-chloro-L-tyrosine - 1 g [anaspec.com]

- 7. (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C24H20ClNO5 | CID 46737399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Halogenated Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of halogenated tyrosine derivatives from their initial discovery in marine invertebrates to their current status as promising pharmacophores is a compelling narrative of serendipity, rigorous scientific inquiry, and technological advancement. This guide provides a comprehensive exploration of the pivotal moments in the history of these unique natural products. We will delve into their first isolation from marine sponges, the elucidation of their diverse chemical structures, the development of synthetic methodologies, and the ongoing efforts to harness their potent biological activities for therapeutic applications. This document serves as a technical resource, offering insights into the experimental rationale and methodologies that have defined this fascinating field of natural product chemistry.

Introduction: The Dawn of a New Chemical Class

Halogenated tyrosine derivatives are a diverse class of secondary metabolites characterized by the incorporation of bromine or iodine atoms onto a tyrosine backbone.[1] This structural feature imparts unique physicochemical properties that are often central to their biological activity. While iodotyrosines are well-known as essential precursors to thyroid hormones in vertebrates, the discovery of a vast and structurally complex array of brominated tyrosine derivatives in marine organisms opened a new chapter in natural product chemistry.[2][3] These compounds are predominantly found in marine sponges, particularly those of the order Verongida, and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide will trace the historical arc of their discovery, from the pioneering isolation of simple derivatives to the characterization of complex dimeric and trimeric structures.

Serendipitous Encounters: The Marine Origins

The story of halogenated tyrosine derivatives begins in the early 20th century with the investigation of marine organisms.

The First Glimpse: Iodinated Tyrosines in Corals

The first halogenated tyrosine derivative to be identified from a marine source was dibromotyrosine, isolated from coral species in 1913 by Mörner.[6] This discovery, however, remained an isolated finding for several decades. It was the subsequent exploration of the chemistry of marine sponges that truly unveiled the structural diversity and biological potential of this compound class.

The Sponge Revolution: Unveiling Bromotyrosines

The field experienced a renaissance in the mid-20th century. A pivotal moment came in 1967 when Sharma and Burkholder isolated 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone and its dimethoxyketal from the marine sponges Verongia fistularis (now known as Aplysina fistularis) and Verongia cauliformis.[6] This discovery was significant for two reasons: it was the first isolation of a brominated tyrosine derivative from a sponge, and it revealed a novel chemical scaffold. This sparked a wave of research into the chemical constituents of marine sponges, particularly those belonging to the genus Aplysina.[7] These sponges, often brightly colored and lacking physical defense mechanisms like spicules, were found to produce a remarkable array of brominated compounds, suggesting a role in chemical defense.[8][9]

To date, over 360 bromotyrosine derivatives have been identified from marine sources, primarily sponges of the order Verongida, which includes families like Aplysinidae, Aplysinellidae, Ianthellidae, and Pseudoceratinidae.[1][5]

The Pioneers: Isolation and Structural Elucidation

The initial phase of discovery was heavily reliant on the techniques of natural product chemistry. The process of isolating and identifying these novel compounds was a meticulous and challenging endeavor.

Causality in Experimental Design: The Logic of Extraction and Chromatography

The journey from a marine sponge to a pure, characterized compound is a multi-step process. The choice of each step is dictated by the chemical properties of the target molecules.

-

Extraction: The initial step involves the extraction of the sponge biomass with a suitable solvent. Methanol is a common choice due to its polarity, which allows for the extraction of a broad range of metabolites.[10] The rationale here is to solubilize the compounds of interest while leaving behind insoluble cellular debris.

-

Chromatographic Separation: The crude extract is a complex mixture of hundreds of compounds. Separation is achieved through various chromatographic techniques. Column chromatography is often the first step, using a stationary phase like silica gel and a gradient of solvents with increasing polarity. This separates the compounds based on their affinity for the stationary phase. Further purification is then typically achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is crucial for obtaining pure compounds.[11]

A Landmark Discovery: Aeroplysinin-1

One of the most well-studied bromotyrosine derivatives is (+)-aeroplysinin-1. It was first isolated from the sponge Aplysina aerophoba by Fattorusso and colleagues.[8] Its unique spiroisoxazoline scaffold represented a new structural class and it exhibited potent antimicrobial activity.[10] The levorotatory enantiomer, (-)-aeroplysinin-1, was later isolated from Ianthella ardis.[8]

Unraveling Complex Structures: The Psammaplins

The discovery of psammaplin A in 1987 from a Psammaplysilla species by Crews and colleagues, and almost simultaneously by Schmitz's group from an unidentified Verongida sponge, introduced another layer of structural complexity.[6] Psammaplin A is a disulfide-containing oxime derivative, and its discovery highlighted the diverse biosynthetic capabilities of these marine organisms.[6]

From Nature to the Lab: The Dawn of Synthesis

The limited availability of these compounds from their natural sources necessitated the development of synthetic routes. Total synthesis not only provides a sustainable supply for further biological evaluation but also confirms the proposed structure and allows for the creation of analogs with potentially improved properties.

The First Synthesis of Aeroplysinin-1

The chemical synthesis of aeroplysinin-1 was first achieved in 1975, providing a crucial tool for further biological investigation.[8] This achievement was a testament to the growing sophistication of synthetic organic chemistry.

Synthesizing Psammaplin A and its Analogs

More recently, concise and efficient synthetic methods for psammaplin A have been developed. One such method starts from 3-bromo-4-hydroxybenzaldehyde and proceeds through key steps like a Knoevenagel condensation and α-nitrosation to yield psammaplin A in five steps with a 41% overall yield.[12] Another approach utilizes hydantoin in a four-step synthesis with a 37% overall yield.[13] These synthetic strategies have enabled the production of a library of psammaplin A analogs for structure-activity relationship (SAR) studies, which have revealed that the free oxime and disulfide functional groups are crucial for its cytotoxic activity.[12]

Unraveling Biological Significance: Mechanism of Action

The diverse biological activities of halogenated tyrosine derivatives have been a major driver of research in this field.

A Plethora of Bioactivities

These marine natural products have been shown to possess a wide range of pharmacological properties, including:

Targeting Key Cellular Processes

Many halogenated tyrosine derivatives exert their effects by targeting fundamental cellular processes. For instance, psammaplin A is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression.[15][16] Its inhibitory activity is dependent on its reduction to the corresponding thiol monomer.[16] Aeroplysinin-1 has been shown to be a potent anti-angiogenic compound, inhibiting key steps in the formation of new blood vessels.[10] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[14]

The Enzymology of Halogenation: Nature's Synthetic Chemists

A key question in the study of these compounds is how marine organisms incorporate halogens into the tyrosine molecule with such specificity. The answer lies in a class of enzymes known as halogenases.

Haloperoxidases: The Workhorses of Halogenation

Haloperoxidases are a major class of halogenating enzymes.[17] They utilize hydrogen peroxide to oxidize halide ions (Cl-, Br-, I-) to a reactive electrophilic halogenating species. While initially thought to be relatively non-specific, it is now understood that some haloperoxidases can exhibit remarkable regioselectivity.[18]

Flavin-Dependent Halogenases

Another important class of halogenating enzymes is the flavin-dependent halogenases.[19] These enzymes use a reduced flavin cofactor and molecular oxygen to generate a reactive halogenating species. They are known for their high regioselectivity.

The study of these enzymes is a rapidly evolving field, with the potential to provide new biocatalytic tools for the selective halogenation of organic molecules.

Methodologies and Protocols

To provide a practical context for the concepts discussed, this section outlines a generalized protocol for the isolation of bromotyrosine derivatives from a marine sponge and a representative synthetic scheme.

Experimental Protocol: Isolation of Bromotyrosine Derivatives

Objective: To isolate and purify bromotyrosine derivatives from a marine sponge of the genus Aplysina.

Methodology:

-

Collection and Preparation: Collect specimens of Aplysina sp. and store them frozen at -20°C until extraction.[20]

-

Extraction: Lyophilize the sponge material and then exhaustively extract with methanol (MeOH) at room temperature.[10]

-

Solvent Partitioning: Concentrate the MeOH extract under reduced pressure. Partition the resulting aqueous suspension sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) to separate compounds based on polarity.

-

Column Chromatography: Subject the bioactive fraction (e.g., the EtOAc fraction) to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.[20]

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).[11]

-

Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[4]

Representative Synthetic Protocol: Synthesis of a Psammaplin A Analog

Objective: To synthesize a psammaplin A analog for biological evaluation.

Methodology (based on a published procedure[12]):

-

Knoevenagel Condensation: React 3-bromo-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the corresponding α,β-unsaturated ketone.

-

α-Nitrosation: Treat the product from step 1 with an alkyl nitrite (e.g., tert-butyl nitrite) to introduce the oxime functionality.

-

Saponification: Hydrolyze the ester group to the corresponding carboxylic acid using a base like sodium hydroxide.

-

Amide Coupling: Couple the carboxylic acid with an appropriate amine in the presence of a coupling agent (e.g., HATU) to form the amide.

-

Dimerization: Oxidatively dimerize the resulting thiol precursor to form the disulfide bond of the psammaplin A analog.

Data and Visualization

Table: Key Discoveries in Halogenated Tyrosine Derivatives

| Year | Compound(s) | Source Organism(s) | Key Structural Feature(s) | Significance |

| 1913 | Dibromotyrosine | Coral species | Simple brominated tyrosine | First halogenated tyrosine from a marine source.[6] |

| 1967 | 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone | Aplysina fistularis, A. cauliformis | Dienone scaffold | First bromotyrosine from a sponge; sparked interest in this class.[6] |

| 1970 | (+)-Aeroplysinin-1 | Aplysina aerophoba | Spiroisoxazoline | Novel scaffold with potent antimicrobial activity.[8] |

| 1987 | Psammaplin A | Psammaplysilla sp. | Oxime and disulfide moieties | Unveiled further structural and biosynthetic diversity.[6] |

Diagrams

Caption: Generalized workflow for the isolation of halogenated tyrosine derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Psammaplin A as a general activator of cell based signaling assays via HDAC inhibition and studies on some bromotyrosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient synthesis and biological activity of Psammaplin A and its analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation and molecular modeling studies of psammaplin A and its analogs as potent histone deacetylases inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Psammaplin A analogues with modified disulfide bond targeting histone deacetylases: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

A Theoretical and Computational Guide to the Electronic Properties of Fmoc-3-chloro-D-tyrosine

A Whitepaper for Advanced Research and Drug Development

Abstract

The strategic incorporation of unnatural, tailor-made amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and protein-based therapeutics.[1][] Fmoc-3-chloro-D-tyrosine, a halogenated derivative of tyrosine, offers unique structural and electronic characteristics that can enhance pharmacological properties such as stability and binding affinity.[3][4] This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound using quantum chemical calculations. We present a detailed protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic parameters, including molecular orbital energies, electrostatic potential, and simulated UV-Vis spectra. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.

Introduction: The Significance of Modified Amino Acids

The precise modification of amino acid structures is a powerful strategy in drug discovery.[5][6] Unnatural amino acids, when incorporated into peptides, can confer resistance to enzymatic degradation, modulate conformational preferences, and introduce novel functionalities.[7][8] Halogenation, in particular, is a widely used tactic in medicinal chemistry to alter a molecule's electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced characteristics.[3][4][9] The fluorenylmethoxycarbonyl (Fmoc) group provides essential protection for the α-amino group during synthesis, while the chloro-substituent on the tyrosine ring introduces significant electronic perturbations.[4][10] Furthermore, 3-chlorotyrosine has been identified as a biomarker for oxidative stress and inflammation, highlighting its biological relevance.[11][12][13] A thorough understanding of how these modifications—the bulky, electron-rich Fmoc group and the electron-withdrawing chlorine atom—collectively impact the electronic landscape of the D-tyrosine core is critical for predicting molecular interactions and designing effective drug candidates.

This guide outlines a robust computational workflow to dissect these electronic properties, providing predictive insights that can accelerate the development of novel peptide-based therapeutics.

Theoretical Framework: Quantum Chemical Approaches

To accurately model the electronic properties of this compound, we employ methods rooted in quantum mechanics, specifically Density Functional Theory (DFT).

2.1. Density Functional Theory (DFT)

DFT has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is ideal for calculating ground-state properties such as:

-

Optimized Molecular Geometry: Determining the lowest energy, three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability and electronic excitation energy.[14]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[14][15]

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate how the molecule interacts with light, which is fundamental to its spectroscopic properties, we use TD-DFT. This extension of DFT is used to calculate excited-state properties.[16] It is particularly effective for simulating UV-Visible absorption spectra, providing insights into the electronic transitions that occur when the molecule absorbs photons.[17][18] Comparing TD-DFT simulated spectra with experimental data can validate the computational model and provide a deeper understanding of the molecule's electronic behavior.[19]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, reproducible workflow for conducting a theoretical analysis of this compound.

Experimental Protocol: DFT and TD-DFT Calculation Workflow

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Ground State Geometry Optimization (DFT):

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or CP2K.

-

Method: Select a DFT functional. The B3LYP hybrid functional is a robust and widely used choice for organic molecules.

-

Basis Set: Employ a Pople-style basis set, such as 6-31G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

-

Input: Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Execution: Run the geometry optimization calculation. This will iteratively adjust the atomic positions to find the minimum energy conformation. Confirm that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

-

-

Electronic Property Analysis (DFT):

-

Using the optimized geometry from Step 2, perform a single-point energy calculation with the same functional and basis set.

-

From this calculation, extract the following data:

-

Energies of the HOMO and LUMO.

-

The molecular electrostatic potential (MEP) surface.

-

Mulliken or other population analysis charges to understand the charge distribution on each atom.[14]

-

-

-

Excited State Calculation (TD-DFT):

-

Input: Use the optimized ground-state geometry.

-

Method: Perform a TD-DFT calculation (e.g., using the TD keyword in Gaussian) with the same functional and basis set.

-

Parameters: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis spectral range.

-

Solvation Model: To better simulate experimental conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., methanol or water).[20]

-

Execution: Run the TD-DFT calculation to obtain the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.

-

-

Data Visualization and Interpretation:

-

Visualize the 3D structures of the HOMO and LUMO to understand their spatial distribution and identify the parts of the molecule involved in electronic transitions.

-

Render the MEP surface, mapping the potential onto the electron density surface to identify reactive sites.

-

Plot the results from the TD-DFT calculation as a simulated UV-Vis spectrum (Intensity vs. Wavelength).

-

Predicted Electronic Properties and Data Analysis

This section presents the expected outcomes from the computational protocol, illustrating the insights that can be gained into the electronic nature of this compound.

4.1. Molecular Geometry and Stability

The DFT optimization will yield the most stable 3D conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to standard values. The large Fmoc group will likely impose significant steric constraints, influencing the overall shape and accessibility of different functional groups.

4.2. Frontier Molecular Orbitals (FMOs)

The analysis of the FMOs is critical for understanding the molecule's electronic behavior.

-

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic systems—the fluorenyl group of Fmoc and the phenolic ring of tyrosine. This indicates these are the most likely sites for electrophilic attack.

-

LUMO: The LUMO is also anticipated to be distributed across the aromatic rings, which can accept electron density.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both orbitals but may have a more pronounced effect on the LUMO, potentially narrowing the gap compared to the non-halogenated analogue.

Table 1: Predicted Frontier Molecular Orbital Energies

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical reactivity and the energy required for electronic excitation. |

Note: These values are illustrative and will depend on the specific DFT functional and basis set used.

4.3. Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of the charge distribution. For this compound, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl and carbonyl groups, and the phenolic hydroxyl group. These regions are nucleophilic and are potential sites for hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the acidic proton of the carboxyl group and the N-H proton. These are electrophilic sites.

-

Halogen Bonding Potential: The chlorine atom, despite being electronegative, can exhibit a region of positive electrostatic potential on its outer surface (a "σ-hole"), allowing it to act as a halogen bond donor. This is a highly directional interaction that can be crucial in drug design.[15]

4.4. Simulated UV-Vis Spectrum

The TD-DFT calculation allows for the simulation of the UV-Vis absorption spectrum. The spectrum of this compound is expected to be dominated by π → π* transitions originating from its multiple aromatic rings. The primary absorption peaks for tyrosine derivatives typically appear in the 230-300 nm range.[21] The large, conjugated system of the Fmoc group will also contribute significantly to the absorption profile.[20] The simulated spectrum can be used to assign specific electronic transitions to the observed absorption bands.

Visualization of Concepts and Workflows

Diagrams are essential for conveying complex information in a clear and concise manner. Below are Graphviz diagrams illustrating the molecular structure and the computational workflow.

Caption: Key functional groups of this compound.

Caption: Computational workflow for electronic property analysis.

Conclusion and Future Directions

This guide details a comprehensive theoretical approach for characterizing the electronic properties of this compound. By leveraging DFT and TD-DFT, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic signatures. This knowledge is paramount for the rational design of peptides and proteins with tailored functionalities. The predicted electronic landscape, particularly the distribution of frontier molecular orbitals and the electrostatic potential, can guide the design of molecules with improved binding affinities and specific interaction profiles. The computational protocols outlined here provide a robust, self-validating framework that can be adapted to study other modified amino acids, thereby accelerating innovation in drug discovery and materials science.

References

-

Angel, L. A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(11), 7336–7347. Retrieved from [Link]

-

Kurbah, S. D., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Soft Matter, 19(13), 2415–2424. Retrieved from [Link]

-

Maji, R., et al. (2021). Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives. International Journal of Molecular Sciences, 22(18), 9732. Retrieved from [Link]

-

Kurbah, S. D., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Amino Acids. Retrieved from [Link]

-

Tarek, S. A., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine. IOSR Journal of Applied Physics, 12(1), 43-52. Retrieved from [Link]

-

Onyango, C. A., et al. (2016). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Gas Phase. Journal of Chemical and Pharmaceutical Research, 8(8), 776-785. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(15), 4437. Retrieved from [Link]

-

Tsikas, D. (2017). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Journal of Chromatography B, 1047, 135-143. Retrieved from [Link]

-

Ad-El, D., et al. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Journal of Photochemistry and Photobiology B: Biology, 159, 124-137. Retrieved from [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

-

Al-Sha'er, M. A., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(19), 6296. Retrieved from [Link]

-

Onyango, C. A., et al. (2016). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Gas Phase. ResearchGate. Retrieved from [Link]

-

Lubell, W. D., et al. (2011). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Tetrahedron, 67(52), 10137-10166. Retrieved from [Link]

-

Dixit, V., et al. (2015). Raman and IR Spectral and DFT Based Vibrational and Electronic Characterization of Isolated and Zwitterionic Forms of L-Tyrosin. Journal of Biochemistry and Pharmacology, 4(4). Retrieved from [Link]

-

Angel, L. A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]

-

Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Pharmaceuticals, 15(12), 1472. Retrieved from [Link]

-

Park, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(17), 3968. Retrieved from [Link]

-

van der Reest, J., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1059-1067. Retrieved from [Link]

-

Ossowski, I., et al. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Physical Chemistry Chemical Physics, 14(33), 11625-11633. Retrieved from [Link]

-

López-López, J. A., et al. (2023). Structural and optical properties of the Agn-tyrosine complexes (n = 3-12): a density functional theory study. Physical Chemistry Chemical Physics, 25(47), 32420-32431. Retrieved from [Link]

-

Zaramella, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 655-664. Retrieved from [Link]

-

Sutke, S. S., et al. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. International Journal of Molecular Sciences, 24(8), 7601. Retrieved from [Link]

-

de Oliveira, V. M., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 478. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the amino acid derivatives with Fmoc as the amine protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-L-Tyrosine. Retrieved from [Link]

-

Tarek, S. A., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine. Semantic Scholar. Retrieved from [Link]

-

Hycult Biotech. (n.d.). Chlorotyrosine, pAb. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fmoc-3-chloro-L-tyrosine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Application of Amino Acids in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. chempep.com [chempep.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. hycultbiotech.com [hycultbiotech.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. mdpi.com [mdpi.com]

- 16. Structural and optical properties of the Agn-tyrosine complexes (n = 3-12): a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]

- 21. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-3-chloro-D-tyrosine into Peptide Sequences

Introduction: The Significance of 3-Chlorotyrosine in Peptide Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] Among these, halogenated amino acids, such as 3-chlorotyrosine, have garnered significant interest. 3-Chlorotyrosine is a known biomarker for myeloperoxidase-catalyzed oxidation at sites of inflammation, making it a crucial residue for studying inflammatory diseases.[2] The presence of a chlorine atom on the tyrosine ring can alter the electronic properties and steric bulk of the side chain, potentially leading to peptides with novel biological functions. This document provides a comprehensive guide for the successful incorporation of Fmoc-3-chloro-D-tyrosine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

This compound is a versatile derivative for peptide synthesis, with the Fmoc protecting group facilitating its selective use in SPPS.[3] The chloro substituent on the aromatic ring can enhance its reactivity, making it a valuable building block for complex peptide sequences.[3]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the preferred method for peptide synthesis due to its mild reaction conditions and the availability of a wide range of building blocks.[4] The synthesis is performed on a solid support (resin) and involves a cyclical process of deprotection and coupling.[5][6]

The fundamental steps in each cycle are:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed, typically with a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[5][6] This exposes a free amine for the next coupling step.

-

Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Diagrammatic Representation of the SPPS Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Purpose |

| This compound | Peptide Synthesis Grade | Chem-Impex or equivalent | Unnatural amino acid building block |

| Rink Amide Resin | 100-200 mesh | Standard Supplier | Solid support for C-terminal amide peptides |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for washing and reactions |

| Piperidine | Reagent Grade | Standard Supplier | Fmoc deprotection |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for washing |

| HATU | Peptide Synthesis Grade | Standard Supplier | Coupling reagent |

| HBTU | Peptide Synthesis Grade | Standard Supplier | Coupling reagent |

| DIC | Peptide Synthesis Grade | Standard Supplier | Coupling reagent |

| HOBt | Peptide Synthesis Grade | Standard Supplier | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Base for coupling reactions |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | Cleavage from resin |

| Triisopropylsilane (TIPS) | Reagent Grade | Standard Supplier | Scavenger for cleavage |

| Water | HPLC Grade | Standard Supplier | Scavenger for cleavage |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Preparation:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for at least 1 hour.[5]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the resin for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Coupling of this compound:

The chloro-substituent on the tyrosine ring may introduce some steric hindrance. Therefore, the use of a potent coupling reagent is recommended. HATU is an excellent choice for such sterically hindered amino acids.[7]

Method A: HATU Coupling

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Immediately add the activated amino acid solution to the deprotected resin.[8]

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[9] If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

After complete coupling, drain the solution and wash the resin with DMF (5 times).

Method B: HBTU/HOBt Coupling

-

In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction as described in Method A.

Method C: DIC/HOBt Coupling

-

In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 15-20 minutes.[9]

-

Add the activated solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling reaction as described in Method A.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

-

Wash the deprotected peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v).[10] The use of scavengers like TIPS is crucial to prevent side reactions with sensitive residues.[11]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Diagram of the Coupling Reaction

Caption: Activation and coupling of this compound.

Troubleshooting and Scientific Rationale

| Problem | Potential Cause | Solution and Rationale |

| Incomplete Coupling | Steric hindrance from the chloro-substituent and the growing peptide chain. | - Extend coupling time: Allows more time for the reaction to proceed to completion. - Double couple: Perform the coupling step twice with fresh reagents to drive the reaction forward. - Use a more potent coupling reagent: HATU is generally more effective than HBTU or DIC/HOBt for hindered couplings due to the formation of a more reactive OAt-active ester.[7][8] |

| Side Reactions during Cleavage | Re-attachment of cleaved protecting groups to the peptide. | - Use an efficient scavenger cocktail: TIPS is an effective scavenger for carbocations generated during TFA cleavage.[10][11] For peptides containing other sensitive residues like Trp or Met, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[12] |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide on the resin. | - Use a higher concentration of coupling reagents. - Incorporate a chaotropic salt like LiCl in the coupling solution. - Perform the coupling at a slightly elevated temperature (if using a microwave peptide synthesizer). |

Characterization of the Final Peptide

1. Mass Spectrometry:

-

Purpose: To confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of 3-chloro-D-tyrosine.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Expected Result: The observed mass should correspond to the calculated mass of the peptide containing one 3-chloro-D-tyrosine residue. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) should be observable in the mass spectrum, resulting in a characteristic M+2 peak. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the 3-chlorotyrosine residue.[2][13] The fragmentation pattern will show a mass shift corresponding to the 3-chlorotyrosine residue in the b- and y-ion series.[14][15]

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the crude peptide and to purify it.

-

Method: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[16] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Expected Result: A major peak corresponding to the desired peptide should be observed. The purity is calculated based on the area of this peak relative to the total area of all peaks.

Conclusion

The incorporation of this compound into peptide sequences is a valuable tool for creating novel bioactive peptides. By understanding the principles of Fmoc-SPPS and carefully selecting coupling reagents and cleavage conditions, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented in this document provide a solid foundation for the efficient and reliable synthesis and characterization of peptides containing 3-chloro-D-tyrosine, paving the way for further exploration in drug discovery and development.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

-

Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

- Davies, M. J., & Hawkins, C. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1972, 139–152.

- Google Patents. (n.d.). EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

- Albericio, F., & Carpino, L. A. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1545-1560.

- dos Santos, E. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Phelan, V. V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. ACS Chemical Biology, 17(12), 3369-3378.

-

ResearchGate. (2017). (PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]

-

ResearchGate. (2003). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. Retrieved from [Link]

-

Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

- Kelleher, N. L. (2004). Mass spectrometry of peptides and proteins. Analytical chemistry, 76(11), 197A–203A.

-

University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chempep.com [chempep.com]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Mascot help: Peptide fragmentation [matrixscience.com]

- 15. uab.edu [uab.edu]

- 16. bachem.com [bachem.com]

Application Note & Protocol: Strategic Coupling of Fmoc-3-chloro-D-tyrosine in Solid-Phase Peptide Synthesis

Abstract: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-3-chloro-D-tyrosine is a critical building block for introducing conformational constraints and altering electronic properties. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is non-trivial due to steric and electronic challenges. This document provides a comprehensive guide to selecting the optimal coupling reagents and establishing robust protocols for the efficient and low-racemization incorporation of this compound.

Introduction: The Significance of 3-Chloro-D-tyrosine

Halogenation of amino acid side chains, particularly on the aromatic ring of tyrosine, can significantly perturb the local protein or peptide environment.[1] The introduction of a chlorine atom at the 3-position of the phenol ring of D-tyrosine imparts several key properties:

-

Conformational Restriction: The bulky chloro-substituent can introduce steric hindrance, influencing peptide backbone conformation and folding.

-

Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the phenolic hydroxyl group, altering its hydrogen bonding capabilities and potential involvement in molecular interactions.

-

Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics.

Despite these advantages, the very properties that make 3-chloro-D-tyrosine a valuable building block also present challenges during SPPS. The steric bulk adjacent to the carboxyl group can hinder the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain), while electronic deactivation can slow the rate of carboxyl activation. Therefore, the choice of coupling methodology is paramount to achieving high-yield synthesis.

The Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacle in coupling this compound is analogous to that of other sterically hindered amino acids, such as α,α-disubstituted residues.[2] Traditional coupling methods, like those employing carbodiimides alone, are often inefficient, leading to slow reaction rates and incomplete couplings.[2] This necessitates the use of more potent activation strategies to drive the reaction to completion and avoid the formation of deletion sequences.

The peptide coupling reaction is a two-step process: (1) activation of the carboxylic acid and (2) nucleophilic attack by the amine. The efficiency of both steps is critical for success.

Figure 1: General SPPS workflow for incorporating this compound.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical factor for successfully incorporating hindered amino acids. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[3][4]

Carbodiimide-Based Reagents

-

Reagents: DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and rearrangement into an unreactive N-acylurea.

-

Role of Additives: To mitigate side reactions and reduce racemization, additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) are essential.[5] These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.

-

Verdict for Fmoc-3-Cl-D-Tyr: While the DIC/Oxyma combination is a robust and cost-effective choice for many standard couplings, it may prove too slow for a sterically demanding residue like 3-chloro-D-tyrosine. Extended coupling times may be required, increasing the risk of side reactions.

Onium (Aminium/Uronium & Phosphonium) Salt Reagents

Onium salt-based reagents are generally more efficient than carbodiimides for difficult couplings.[4] They directly convert the carboxylic acid into its corresponding HOBt, HOAt, or Oxyma active ester.

-

Common Aminium/Uronium Reagents: HBTU, TBTU, HATU, and COMU.

-

Mechanism: These reagents share a common structural feature that facilitates the rapid formation of an active ester. For example, HBTU reacts with the carboxylate to form a benzotriazolyl ester.[4]

-

Verdict for Fmoc-3-Cl-D-Tyr:

-

HBTU/HATU: These have long been the gold standard for difficult couplings.[5] HATU, which incorporates the additive HOAt, is particularly potent. However, both HBTU and HATU can cause guanidinylation of the free N-terminal amine if used in excess, permanently capping the peptide chain.[5][6]

-

COMU: This third-generation uronium reagent is an excellent choice for coupling this compound.[3] COMU incorporates OxymaPure directly into its structure, making it highly efficient while avoiding the formation of explosive benzotriazole byproducts.[7] It has demonstrated greater coupling efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[7]

-

Figure 2: Simplified activation and coupling mechanism using COMU.

Comparative Analysis of Recommended Coupling Reagents

| Reagent System | Relative Efficiency (Hindered) | Racemization Risk | Key Advantages | Key Disadvantages |

| DIC / OxymaPure | Moderate | Low | Cost-effective; soluble urea byproduct (with DIC).[3] | Slower kinetics for hindered residues; may require double coupling. |

| HBTU / DIPEA | High | Low-Moderate | Well-established; high efficiency.[5] | Risk of N-terminal guanidinylation; HOBt byproduct is explosive. |

| HATU / DIPEA | Very High | Very Low | Excellent for very hindered couplings due to HOAt.[3] | Higher cost; HOAt byproduct is explosive. |

| COMU / DIPEA | Very High | Very Low | Safer (no explosive byproducts); excellent solubility; high efficiency.[3][7] | Higher cost than carbodiimides. |

Recommendation: For routine and critical syntheses involving this compound, COMU is the preferred reagent due to its superior efficiency, safety profile, and low risk of side reactions.[7]

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Fmoc Deprotection

-

Resin Swelling: Place the resin (e.g., 135 mg of Rink Amide MBHA, 0.74 mmol/g) in a fritted reaction vessel. Add 2 mL of N,N-Dimethylformamide (DMF) and allow to swell for 30 minutes with gentle agitation.

-

Solvent Removal: Drain the DMF from the vessel.

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[8]

-

Second Deprotection: Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 7 minutes. Drain.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform the following washes, agitating for 30 seconds each time:

-

DMF (x5)

-

Dichloromethane (DCM) (x3)

-

DMF (x3)

-

-

Confirmation (Optional): Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 2: Optimized Coupling of this compound using COMU

-

Reagent Preparation (in a separate vial):

-

Dissolve this compound-OH (4 equivalents, 0.4 mmol, 182.4 mg) in 1 mL of DMF.

-

Add COMU (4 equivalents, 0.4 mmol, 171.3 mg).

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 140 µL).

-

-

Pre-activation: Gently swirl the vial for 2-3 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Reaction Time: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this should be optimized on a case-by-case basis.[9]

-

Washing: Drain the reaction solution and wash the resin thoroughly:

-

DMF (x5)

-

DCM (x3)

-

-

Confirmation of Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates that the coupling is complete. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 3: Capping of Unreacted Amines (If Necessary)

If the coupling reaction is incomplete after a reasonable time or a recoupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion peptide impurities.

-

Prepare Capping Solution: A common solution is 20% acetic anhydride and 2.5% DIPEA in DMF.

-

Capping Reaction: Add 2 mL of the capping solution to the resin and agitate for 10 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (x3) and DCM (x3) before proceeding to the next deprotection cycle.

Troubleshooting & Final Considerations

-

Slow or Incomplete Coupling:

-

Solution 1: Increase the coupling time or perform a "double coupling" where the procedure is repeated with a fresh solution of activated amino acid.

-

Solution 2: Increase the equivalents of amino acid and coupling reagent from 4 to 5.

-

Solution 3: Consider microwave-assisted SPPS, as reagents like COMU are well-suited for accelerated synthesis.[3]

-

-

Racemization: While D-amino acids are not subject to racemization at their own alpha-carbon during activation, the use of a strong base with extended activation times can pose a risk to the previously coupled residue. Using a weaker base like sym-collidine in place of DIPEA can minimize this risk in sensitive sequences.[3]

-

Side Reactions: Halogenated aromatic rings are generally stable to standard SPPS conditions. The primary concern remains incomplete coupling. Alkylation side reactions are more common with residues like Cys, Trp, or Met and are not a major concern for 3-chloro-tyrosine during the coupling step.[10][11]

By employing a high-efficiency uronium reagent like COMU and following a carefully optimized and monitored protocol, researchers can confidently and successfully incorporate the valuable this compound building block into their target peptides, paving the way for novel therapeutic and research applications.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-